Cas no 1865723-93-8 (Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid)

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a chiral bicyclic compound featuring a rigid octane framework with a ketone and carboxylic acid functional group. Its stereochemically defined structure (1R,2R,4R) makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The bicyclo[2.2.2]octane core provides conformational stability, while the carboxyl group enables further derivatization. This compound is particularly useful in the development of stereoselective catalysts, ligands, and bioactive molecules due to its well-defined spatial orientation and reactivity. Its high purity and consistent stereochemistry ensure reproducibility in synthetic applications. Suitable for use in medicinal chemistry and material science, it offers a versatile scaffold for complex molecular architectures.
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid structure
1865723-93-8 structure
Product Name:Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
CAS No:1865723-93-8
MF:C9H12O3
MW:168.189783096313
CID:5672897
PubChem ID:130861941
Update Time:2025-05-19

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
    • 49826-60-0
    • 1865723-93-8
    • AT21006
    • (1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
    • EN300-26636030
    • RAC-(1R,2R,4R)-5-OXOBICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
    • Inchi: 1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m1/s1
    • InChI Key: VEIXZWOLIRWSDW-FSDSQADBSA-N
    • SMILES: O=C1C[C@H]2CC[C@@H]1C[C@H]2C(=O)O

Computed Properties

  • Exact Mass: 168.078644241g/mol
  • Monoisotopic Mass: 168.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 54.4Ų

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid Pricemore >>

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Additional information on Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

Research Briefing on Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid (CAS: 1865723-93-8)

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid (CAS: 1865723-93-8) is a chiral bicyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel bioactive molecules. Its rigid bicyclo[2.2.2]octane core provides a stable three-dimensional framework that can be functionalized to interact with various biological targets. Researchers have explored its utility in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active agents.

One of the key advancements in the synthesis of Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves asymmetric catalytic methods to achieve high enantiomeric purity. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient enantioselective route using a chiral catalyst, yielding the target compound with >99% ee. This methodological improvement is critical for scaling up production and ensuring reproducibility in preclinical studies.

In terms of biological activity, preliminary in vitro assays have shown that derivatives of this compound exhibit promising activity against inflammatory pathways. Specifically, a derivative modified at the carboxylic acid moiety demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. These findings suggest potential applications in the development of anti-inflammatory drugs with improved selectivity profiles.

Further investigations into the mechanism of action revealed that the compound's bicyclic structure facilitates unique binding interactions with target proteins. Molecular docking studies indicate that the carbonyl group at the 5-position plays a crucial role in hydrogen bonding with active site residues, while the carboxylic acid group contributes to ionic interactions. This dual-mode binding is hypothesized to enhance both affinity and specificity.

Ongoing research is exploring the compound's utility in central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier, as evidenced by recent pharmacokinetic studies in rodent models, makes it a promising candidate for neurodegenerative disease therapeutics. Current efforts are focused on optimizing its physicochemical properties to improve bioavailability and reduce off-target effects.

In conclusion, Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid represents a valuable chemical entity with diverse applications in medicinal chemistry. Its synthetic accessibility, coupled with its demonstrated biological activity, positions it as a compelling starting point for the development of novel therapeutics. Future research directions include expanding structure-activity relationship studies and investigating its potential in combination therapies.

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